molecular formula C16H18N4O2 B2737320 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-47-5

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2737320
CAS No.: 685107-47-5
M. Wt: 298.346
InChI Key: JCWVQCOLMQQZME-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one (CAS: 685107-47-5) is a cyclohexenone derivative featuring a 1,2,4-triazole moiety and a dimethylaminophenyl substituent. Its structure combines a conjugated enone system with a hydroxyl group at position 3 and a 1,2,4-triazol-1-yl group at position 4, which may confer unique electronic and steric properties. This compound is structurally distinct due to the integration of a non-aromatic cyclohexenone core with heterocyclic and aryl components, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19(2)12-5-3-11(4-6-12)14-7-13(21)8-15(22)16(14)20-10-17-9-18-20/h3-6,8-10,14,16,22H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVQCOLMQQZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)C=C(C2N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one involves several steps:

  • Formation of the phenyl-triazole core: : This is typically achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and a 1,2,4-triazole derivative under acidic or basic conditions.

  • Cyclohexenone ring formation: : This step involves a Michael addition reaction, where the phenyl-triazole compound reacts with a suitable Michael acceptor to form the cyclohexenone ring.

Industrial Production Methods: The industrial production of this compound often relies on scalable synthetic routes with optimized yields and minimal by-products. The use of high-purity starting materials and controlled reaction conditions are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

  • Reduction: : It can be reduced to form alcohol derivatives, especially at the cyclohexenone ring.

  • Substitution: : The dimethylamino and triazole groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Various halogenating agents or nucleophiles under controlled temperature and pH.

Major Products Formed:

  • Oxidation: : Formation of 3-keto or 4-oxo derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Varied substituted products depending on the reagents used.

Scientific Research Applications

Research indicates that compounds containing triazole moieties, such as this one, often exhibit significant biological activities. The triazole ring is known for its role in enhancing the pharmacological profiles of drugs, particularly in the treatment of various diseases including cancer and fungal infections.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The presence of the dimethylamino group may enhance the compound's interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells . For instance, compounds similar to this one have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The specific structure of 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one may contribute to its efficacy against fungal pathogens by interfering with ergosterol biosynthesis, a key component of fungal cell membranes .

Applications in Drug Development

The unique structure of this compound positions it as a candidate for further development in several therapeutic areas:

  • Cancer Treatment : Its potential anticancer activity makes it a candidate for development as a chemotherapeutic agent.
  • Antifungal Medications : Given its triazole component, it could be explored as a new antifungal treatment.
  • Synthetic Chemistry : The compound can serve as a building block for synthesizing more complex molecules with desired biological activities.

Case Studies

While specific case studies directly involving this compound may be limited due to its relatively recent identification and characterization, research on related triazole compounds provides valuable insights:

  • Study on Triazole Derivatives : A study published in the Journal of Organic Chemistry demonstrated that triazole derivatives exhibit significant anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antifungal Research : Research has shown that triazoles can effectively treat systemic fungal infections by targeting specific enzymes involved in ergosterol synthesis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, primarily through its functional groups. The triazole and hydroxy groups are key players in binding to active sites of enzymes or receptors, leading to biological effects. The dimethylamino group enhances the compound's solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Cyclohexenone Core: The conjugated enone system distinguishes it from fully saturated or aromatic analogs (e.g., cyclohexanediones or benzophenones).
  • 1,2,4-Triazole Substituent : Shared with antifungal agents like posaconazole derivatives (e.g., ), but lacks the fused polycyclic systems common in clinical triazoles.
  • Hydroxyl and Dimethylamino Groups: The hydroxyl group at position 3 is rare in similar compounds, while the dimethylaminophenyl group contrasts with chlorophenyl or methoxyphenyl substituents in analogs (e.g., ).
Table 1: Structural Comparison of Selected Triazole-Containing Compounds
Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Cyclohexenone 3-OH, 4-(1H-1,2,4-triazol-1-yl), 5-(4-dimethylaminophenyl) Conjugated enone, electron-rich aryl group
5-[2-(3-Chlorophenoxy)phenyl]-...dione Cyclohexanedione 4-(1H-1,2,4-triazol-1-yl), 2-(tetrahydroisoquinoline), 5-(3-chlorophenoxyphenyl) Fully saturated core, halogenated aryl
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)... Triazolone 4-chlorophenyl, cyclopropylmethyl, methyl Small hydrophobic substituents
Posaconazole Derivatives Tetrahydrofuran Difluorophenyl, triazole, hydroxyphenylpiperazine Antifungal activity, complex polycyclic

Research Findings and Data

Table 2: Key Research Findings on Comparable Compounds
Compound Class Activity/Property Mechanism/Notes Reference
Tetrazole-Triazole Hybrids Anticancer (MCF-7 IC50: ~5 µM) Inhibits tubulin polymerization; docks into ATP-binding sites
Posaconazole Derivatives Antifungal (C. albicans MIC: <1 µg/mL) Binds to fungal CYP51, disrupting ergosterol synthesis
Chlorophenyl-Triazolones Herbicidal activity Targets plant acetolactate synthase

Biological Activity

5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one, commonly referred to as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • CAS Number : 685107-47-5
  • Molar Mass : 298.34 g/mol

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • The compound interacts with several key signaling pathways involved in tumor growth and survival. Specifically, it has been observed to inhibit phosphorylation processes that are crucial for cancer cell signaling and proliferation .
    • In vitro studies have demonstrated its effectiveness against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines, with IC50 values indicating significant cytotoxicity .
  • Case Studies :
    • A study evaluated the cytotoxic effects of Mannich bases similar to this compound against hepatocellular carcinoma (HepG2) cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to traditional chemotherapy agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics:

Structural FeatureImpact on Activity
Dimethylamino GroupEnhances lipophilicity and cellular uptake
Hydroxy GroupPotentially involved in hydrogen bonding with biological targets
Triazole MoietyKnown for interactions with various enzymes and receptors

Research Findings

Recent literature emphasizes the versatility of heterocyclic compounds like this one in drug design. The incorporation of triazole rings is particularly noted for enhancing biological activity due to their ability to interact with multiple biological targets .

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